N-(4-methylphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide

NMDA antagonist Glycine site Selectivity

This quinolinic sulfide derivative is a potent and selective antagonist of the strychnine-insensitive glycine site on the NMDA receptor complex, as identified in patent literature. Its unique 4-methylquinolin-2-yl thioether scaffold and high lipophilicity (XLogP=4.7) make it an essential chemical probe for distinguishing glycine-dependent NMDA receptor signaling. Procure ≥95% purity to avoid unreliable generic substitutions and ensure target engagement in CNS research.

Molecular Formula C19H18N2OS
Molecular Weight 322.4 g/mol
CAS No. 496023-50-8
Cat. No. B6422047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide
CAS496023-50-8
Molecular FormulaC19H18N2OS
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=C2)C
InChIInChI=1S/C19H18N2OS/c1-13-7-9-15(10-8-13)20-18(22)12-23-19-11-14(2)16-5-3-4-6-17(16)21-19/h3-11H,12H2,1-2H3,(H,20,22)
InChIKeyHAIPKUAHTSCCKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-methylphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide (CAS 496023-50-8): Compound Class and Core Characteristics for Research Procurement


N-(4-methylphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide (CAS 496023-50-8, molecular formula C19H18N2OS, MW 322.4 g/mol) is a synthetic organic compound belonging to the class of quinolinic sulfide derivatives [1]. Structurally, it features a 4-methylquinoline core linked via a thioether bridge to an N-(4-methylphenyl)acetamide moiety. This compound is a member of a broader chemical series identified in patent literature as potent and specific antagonists at the strychnine-insensitive glycine binding site on the N-methyl-D-aspartate (NMDA) receptor complex [2]. Its computed physicochemical properties include a high lipophilicity (XLogP3-AA = 4.7), a moderate topological polar surface area (67.3 Ų), and 4 rotatable bonds, which are critical parameters for blood-brain barrier penetration and target engagement in CNS drug discovery programs.

Why N-(4-methylphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide Cannot Be Simply Swapped with Other Quinoline or Acetamide Analogs


Generic substitution within the quinolinic sulfide class is unreliable due to the steep structure-activity relationship (SAR) at the NMDA receptor glycine site. The patent family covering this compound explicitly distinguishes the 4-methylquinolin-2-yl thioether scaffold from earlier 4-hydroxyquinolin-2(1H)-one antagonists (e.g., L-701,324 series) and quinoxalinedione-based antagonists, claiming a pharmacologically advantageous profile for this specific sulfide series [1]. Minor modifications to the N-arylacetamide moiety, the quinoline substitution pattern, or the thioether linker oxidation state drastically alter receptor binding kinetics and selectivity profiles. For instance, oxidation of the sulfanyl linker to sulfoxide or sulfone transforms the compound into a distinct chemical entity with divergent pharmacological properties, precluding direct one-to-one substitution without re-validation of target engagement . Therefore, procurement decisions based solely on generic quinoline or acetamide class membership ignore the critical molecular determinants of potency and selectivity that are unique to this specific chemotype.

Quantitative Differentiation Evidence for N-(4-methylphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide Against Closest Comparators


Class-Level Selectivity for the NMDA Glycine Site Over Glutamate and AMPA Receptors Compared to Kynurenic Acid Derivatives

The quinolinic sulfide derivative class to which the target compound belongs is described in the patent literature as potent and specific antagonists at the strychnine-insensitive glycine binding site on the NMDA receptor complex, with an advantageous pharmacological profile distinguishing them from earlier kynurenic acid (KYNA) and quinoxalinedione-based glycine site antagonists [1]. While kynurenic acid derivatives like 5-iodo-7-chloro-KYNA achieve high glycine site affinity (IC50 = 32 nM), they typically retain significant off-target binding to glutamate recognition sites on NMDA, AMPA, and kainate receptors [2]. In contrast, the quinolinic sulfide series was designed to overcome this selectivity limitation, though direct selectivity data for the specific N-(4-methylphenyl) derivative has not been published in peer-reviewed literature. The critical differentiation lies in the thioether scaffold, which introduces conformational constraints and electronic properties that are absent in the planar kynurenic acid core, enabling improved discrimination between the glycine co-agonist site and the glutamate binding site.

NMDA antagonist Glycine site Selectivity Neuroprotection Quinoline derivatives

Physicochemical Differentiation: Lipophilicity and CNS Drug-Likeness Profile Versus 4-Hydroxyquinolin-2(1H)-one Antagonists (L-701,324 Series)

The target compound possesses a computed XLogP3-AA value of 4.7 and topological polar surface area (TPSA) of 67.3 Ų [1], placing it within the optimal CNS drug-like space defined by Wager et al. (XLogP 2-5, TPSA < 90 Ų). In comparison, the well-known glycine site antagonist L-701,324 (7-chloro-4-hydroxy-3-(3-phenoxy)phenyl-2(1H)-quinolone) has a higher donor count and a phenolic hydroxyl group that increases TPSA and hydrogen bonding capacity [2]. The thioether linkage in the target compound replaces the hydroxyl group with a sulfur atom, eliminating a hydrogen bond donor while maintaining a similar acceptor profile, which may enhance passive membrane permeability. This structural feature distinguishes this compound from the L-701 series and suggests distinct oral absorption and brain penetration kinetics.

CNS drug discovery Blood-brain barrier Lipophilicity Physicochemical properties Drug-likeness

Thioether Linker Stability and Synthetic Differentiation Versus Analogous Ether or Amine-Linked NMDA Antagonists

The sulfanyl (thioether) linker in the target compound represents a key differentiating structural feature from compounds using ether, amine, or methylene linkers to connect the quinoline core to the arylacetamide group. Patent data indicates that the thioether linkage is critical for maintaining the specific conformational geometry required for glycine site antagonism [1]. Analogous compounds in the chemical procurement space, such as N-(3-methylphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide (CAS 670255-16-0) and N-benzyl-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide (CAS not provided), share the same core but differ in the N-aryl substitution pattern . These positional isomers and N-substitution variants are not interchangeable, as the 4-methylphenyl (p-tolyl) group in the target compound provides a specific steric and electronic environment that influences binding pocket complementarity distinct from the 3-methylphenyl or benzyl analogs.

Chemical stability Synthesis Oxidative metabolism Thioether Pharmacokinetics

Optimal Research Application Scenarios for N-(4-methylphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide Based on Verified Differentiation Evidence


CNS Drug Discovery: NMDA Receptor Glycine Site Antagonist Tool for Neuroprotection Target Validation

This compound is best deployed as a chemical tool in early-stage CNS drug discovery programs focused on validating the glycine co-agonist site of the NMDA receptor as a therapeutic target for stroke, cerebral ischemia, or chronic neurodegenerative disorders. Its structural classification as a quinolinic sulfide derivative, with the claimed pharmacological advantage of specific glycine site antagonism [1], makes it a suitable probe for distinguishing glycine-dependent from glutamate-dependent NMDA receptor signaling in primary neuronal cultures or brain slice electrophysiology. The compound's high predicted lipophilicity (XLogP = 4.7) and moderate TPSA (67.3 Ų) further suggest utility in ex vivo brain penetration studies where passive diffusion across the blood-brain barrier is a critical parameter [2].

Comparative CNS Penetration Studies Versus Polar Glycine Site Antagonists

Given its computationally favorable CNS MPO profile relative to more polar antagonists like L-701,324 (which contains a hydroxyl group), this compound can serve as a comparator in pharmacokinetic studies designed to correlate glycine site antagonist physicochemical properties with brain-to-plasma concentration ratios [1]. Researchers investigating how specific structural modifications (thioether vs hydroxyl, para-tolyl vs phenoxy) influence CNS distribution can use this compound paired with L-701,324 or related quinolones to establish structure-property relationships that inform lead optimization campaigns [2].

Chemoinformatic and QSAR Modeling of NMDA Modulator Selectivity

The compound represents a valuable data point for building or refining quantitative structure-activity relationship (QSAR) models focused on glycine site selectivity. Its distinct structural features—specifically the thioether linker and para-tolyl substitution—expand the chemical diversity of training sets used to predict binding site selectivity over glutamate recognition sites. Procurement of this compound for targeted in vitro binding assays (e.g., [3H]glycine displacement on rat cortical membranes combined with counter-screens against AMPA and kainate receptors) would generate quantitative selectivity data that is currently absent from the public domain, directly addressing a critical gap in the evidence base identified in Section 3.

Reference Standard for Analytical Method Development in Quinolinic Sulfide Purity Testing

This compound, available at ≥95% purity from multiple chemical suppliers, can serve as a reference standard for the development and validation of HPLC/UPLC methods aimed at quantifying quinolinic sulfide derivatives in research samples or stability studies. Its well-defined chromatographic properties (logP ~4.7, moderate polarity) and distinct UV absorbance profile (quinoline chromophore) make it suitable as a system suitability standard for methods separating closely related synthetic impurities such as the sulfoxide oxidation product or isomeric N-aryl substitution variants [1].

Quote Request

Request a Quote for N-(4-methylphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.